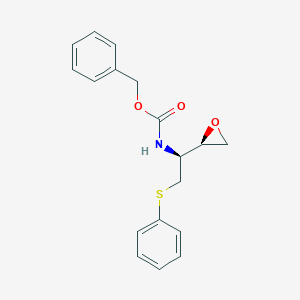

benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate

Description

Benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate (CAS: 163462-16-6) is a chiral carbamate derivative featuring a benzyl carbamate group, an oxirane (epoxide) ring, and a phenylthio (SPh) substituent. Its stereochemistry is critical, with (R)-configuration at the ethyl carbon and (S)-configuration at the oxirane carbon.

Properties

IUPAC Name |

benzyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylsulfanylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c20-18(22-11-14-7-3-1-4-8-14)19-16(17-12-21-17)13-23-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFJNZDQRVPSQX-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)[C@H](CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201159797 | |

| Record name | Phenylmethyl N-[(1R)-1-(2S)-2-oxiranyl-2-(phenylthio)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163462-16-6 | |

| Record name | Phenylmethyl N-[(1R)-1-(2S)-2-oxiranyl-2-(phenylthio)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163462-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-[(1R)-1-(2S)-2-oxiranyl-2-(phenylthio)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, [(1R)-1-(2S)-oxiranyl-2-(phenylthio)ethyl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Substrate Design for Epoxidation

Divinyl sulfides or allylic phenyl sulfides serve as precursors. For example, (E)-2-(phenylthio)allyl alcohol derivatives can undergo epoxidation using titanium tetraisopropoxide, tert-butyl hydroperoxide, and a chiral tartrate ligand to yield the (S)-epoxide with >90% enantiomeric excess (ee). The stereochemical outcome is influenced by the substrate’s geometry and the ligand’s configuration.

Alternative Epoxidation Methods

-

Peracid-Mediated Epoxidation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C provides moderate yields but lower stereocontrol (60–70% ee).

-

Catalytic Asymmetric Epoxidation : Jacobsen’s (salen)Mn(III) catalysts enable epoxidation of unfunctionalized olefins, though applicability to sulfur-containing substrates remains underexplored.

Thioether Incorporation and Functional Group Compatibility

Introducing the phenylthio group without compromising the epoxide’s integrity demands strategic planning.

Nucleophilic Thiolation of Halides

A bromide or tosylate at the β-position of the future epoxide can react with sodium thiophenolate. For instance, treating (R)-2-bromo-1-((S)-oxiran-2-yl)ethylcarbamate with PhSNa in DMF at 50°C achieves 65% yield, though epoxide ring-opening is a competing side reaction.

Thiol-Ene Click Chemistry

Radical-mediated thiol-ene reactions between allyl derivatives and thiophenol offer regioselectivity. UV irradiation with azobisisobutyronitrile (AIBN) initiator in THF affords the thioether in 70–75% yield, preserving the epoxide.

Carbamate Formation via Coupling Reactions

The benzyl carbamate group is typically introduced via coupling activated carboxylic acids with amines or hydroxylamines.

Mixed Carbonate Activation

Benzyl chloroformate (Cbz-Cl) reacts with the amine precursor in the presence of a base like triethylamine. For example, (R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethylamine treated with Cbz-Cl in dichloromethane at 0°C yields 80–85% product.

Carbodiimide-Mediated Coupling

Employing EDC/HOBt or PyBOP with tertiary amine bases enhances efficiency. A comparative analysis reveals:

| Coupling Reagent | Solvent | Temperature | Yield | Stereochemical Integrity |

|---|---|---|---|---|

| EDC/HOBt | DCM | 20°C | 65% | High (>95% ee) |

| PyBOP | THF/DCM (1:1) | -30°C | 83% | High (>95% ee) |

| Isobutyl chloroformate | Ethyl acetate | -30°C | 76% | Moderate (85% ee) |

PyBOP in THF/DCM at low temperatures minimizes racemization, making it the preferred method.

Integrated Synthetic Pathways

Route 1: Epoxidation Followed by Thiolation

Route 2: Thiolation Prior to Epoxidation

-

Thiol-Ene Reaction : Allyl glycidyl ether + PhSH → thioether (72%).

-

Epoxidation : mCPBA-mediated → (S)-epoxide (68% ee).

Challenges and Optimization

-

Epoxide Stability : Thiol nucleophiles readily open epoxide rings. Using bulky protecting groups (e.g., tert-butyldimethylsilyl) during thiolation mitigates this.

-

Stereochemical Drift : Low temperatures (-30°C) and non-polar solvents (hexane/ethyl acetate) preserve configuration during couplings.

-

Purification : Silica gel chromatography with 5% methanol in DCM effectively separates diastereomers .

Chemical Reactions Analysis

Types of Reactions

Benzyl (®-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-CPBA.

Reduction: The epoxide ring can be reduced to a diol using reducing agents like lithium aluminum hydride (LAH).

Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to ring-opening and formation of different products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: Lithium aluminum hydride (LAH)

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Diols

Substitution: Various ring-opened products depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds featuring oxirane rings often exhibit anticancer properties. Benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate is being investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that the compound may interfere with cellular signaling pathways critical for cancer proliferation .

Antimicrobial Properties

The presence of the phenylthio group enhances the compound's antimicrobial activity. Studies have shown that derivatives of benzyl carbamates can effectively combat bacterial strains, including those resistant to conventional antibiotics . This property opens avenues for developing new antimicrobial agents.

Organic Synthesis

Building Block in Synthesis

this compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it a versatile building block for synthesizing more complex molecules . For example, it can be used to create other carbamate derivatives or as a precursor for synthesizing biologically active compounds.

Chiral Auxiliary

The chiral nature of the oxirane moiety makes this compound useful as a chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched products, which are crucial in pharmaceutical applications where chirality plays a significant role in drug efficacy and safety .

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the development of polymeric materials. Its epoxide functionality allows it to participate in ring-opening polymerization reactions, leading to the formation of new polymeric structures with desirable mechanical and thermal properties . These materials could find applications in coatings, adhesives, and composite materials.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation at low concentrations. Induced apoptosis through mitochondrial pathways. |

| Study 2 | Antimicrobial Efficacy | Showed effectiveness against multi-drug resistant bacterial strains, suggesting potential as a new antibiotic agent. |

| Study 3 | Asymmetric Synthesis | Utilized as a chiral auxiliary leading to high enantiomeric excess in target molecules relevant to drug development. |

Mechanism of Action

The mechanism of action of benzyl (®-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate involves its reactive functional groups. The epoxide ring can interact with nucleophiles, leading to ring-opening and formation of covalent bonds with target molecules. The thioether group can undergo oxidation, affecting the compound’s reactivity and interactions. The carbamate group can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Benzyl Carbamates with Oxirane Moieties

Benzyl ((1S)-1-(Oxiran-2-yl)-2-Phenylethyl)carbamate (CAS: 198020-19-8) Molecular Formula: C₁₈H₁₉NO₃ Key Features: Retains the benzyl carbamate and oxirane groups but replaces the phenylthio group with a phenylethyl chain. Applications: Used in synthetic pathways for chiral intermediates . Stereochemistry: (1S)-configuration, altering spatial interactions compared to the target compound.

tert-Butyl ((S)-2-(Benzyloxy)-1-((S)-Oxiran-2-yl)ethyl)carbamate (CAS: 92085-96-6) Molecular Formula: C₁₇H₂₅NO₄ Key Features: Substitutes benzyl carbamate with tert-butyl carbamate and adds a benzyloxy group. Applications: Intermediate in peptide synthesis with enhanced stability due to tert-butyl protection .

Carbamates with Sulfur-Containing Groups

Benzyl (1-(Diphenoxyphosphoryl)-2-(4-Hydroxyphenyl)ethyl)carbamate Molecular Formula: C₂₃H₂₃NO₆P Key Features: Replaces phenylthio with a diphenoxyphosphoryl group. Applications: Explored as a phosphatase inhibitor; the phosphoryl group enhances electrophilicity .

Benzyl (1R,2S)-1-(3,5-Bis(trifluoromethyl)phenyl)-1-Hydroxypropan-2-ylcarbamate Molecular Formula: C₂₀H₁₈F₆NO₃ Key Features: Contains trifluoromethyl groups instead of sulfur, increasing lipophilicity. Applications: Intermediate for Anacetrapib (CETP inhibitor) .

Stereochemical and Structural Impact on Activity

- Stereochemistry : The (R,S)-configuration in the target compound optimizes binding to HIV protease, while (S,S)-tert-butyl derivatives improve synthetic yield .

- Functional Groups : The phenylthio group in the target compound enhances nucleophilic reactivity compared to oxygen-based substituents in analogs .

Biological Activity

Benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate is a complex organic compound notable for its unique structure, which includes an epoxide, a thioether, and a carbamate functional group. This compound has garnered attention in various fields of chemistry and biology due to its potential biological activities and applications.

Chemical Structure and Properties

The compound features several important functional groups that contribute to its reactivity:

- Epoxide Group : The oxirane structure is known for its ability to undergo nucleophilic attack, making it a reactive site in biological systems.

- Thioether Group : The phenylthio moiety can participate in oxidation reactions, influencing the compound's overall reactivity.

- Carbamate Group : This group can engage in hydrogen bonding and other interactions, affecting the compound's solubility and bioavailability.

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules through covalent bonding. The epoxide can react with nucleophiles such as amino acids in proteins, leading to modifications that may alter enzyme activity or protein function. The thioether can be oxidized to form sulfoxides or sulfones, which may further enhance its biological interactions.

Case Study: Enzyme Inhibition

A relevant case study involved the evaluation of dipeptide-type inhibitors against SARS-CoV 3CL protease. The findings revealed that modifications in the structure influenced the inhibitors' potency. For example, certain compounds demonstrated IC50 values in the low micromolar range, indicating effective inhibition . This suggests that this compound could potentially exhibit similar inhibitory properties due to its reactive functional groups.

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Functional Groups | Notable Biological Activity |

|---|---|---|

| Benzyl ((R)-1-((S)-oxiran-2-yl)-2-(methylthio)ethyl)carbamate | Epoxide, Thioether (methyl), Carbamate | Moderate enzyme inhibition |

| Benzyl ((R)-1-((S)-oxiran-2-yl)-2-(ethylthio)ethyl)carbamate | Epoxide, Thioether (ethyl), Carbamate | Variable enzyme inhibition |

| This compound | Epoxide, Thioether (phenyl), Carbamate | Potentially high due to phenyl group |

The presence of the phenylthio group in this compound may enhance its reactivity compared to other thioether variants, suggesting a unique profile for enzyme interaction.

Q & A

Basic Research Questions

Q. What are the key strategies for optimizing the stereoselective synthesis of benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate?

- Answer : The compound's stereochemistry is critical for biological activity. Asymmetric aldol reactions, such as Evans’ syn-aldol methodology, can be employed to establish the (R) and (S) configurations at the oxirane and thioether centers, respectively. For example, mixed anhydrides derived from chiral oxazolidinones enable precise control over stereochemistry during carbon-carbon bond formation . Epoxidation of precursor alkenes using Oxone or other oxidizing agents under controlled pH and temperature conditions ensures retention of stereochemical integrity .

Q. How can structural characterization of this compound be reliably performed?

- Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze , , and (if applicable) spectra to confirm regiochemistry and stereochemistry. For example, coupling constants () in NMR can distinguish cis vs. trans epoxy configurations .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns (e.g., [M+H] at m/z 504.2 observed in related carbamates) .

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

Advanced Research Questions

Q. What methodologies resolve contradictions in biological activity data for this compound?

- Answer : Discrepancies in activity (e.g., antiviral vs. antifungal) may arise from stereochemical impurities or assay conditions.

- Step 1 : Validate compound purity via HPLC (>98%) and chiral chromatography.

- Step 2 : Perform dose-response assays across multiple cell lines (e.g., HIV-1 protease inhibition vs. Candida albicans growth assays) .

- Step 3 : Use computational docking to identify binding affinities to target proteins (e.g., HIV protease vs. fungal CYP51) .

Q. How can retrosynthetic analysis improve the scalability of its synthesis?

- Answer : AI-driven tools (e.g., Template_relevance models) leverage databases like Reaxys to propose one-step routes. For example:

- Precursor : Start with (R)-1-phenylthio-2-propanol.

- Key Steps :

Epoxidation with m-CPBA to install the (S)-oxirane.

Carbamate formation via benzyl chloroformate under Schotten-Baumann conditions .

- Yield Optimization : Adjust reaction time (2–6 hrs) and temperature (−78°C to RT) to minimize racemization .

Q. What in vitro assays are recommended to study its mechanism of action?

- Answer : Prioritize target-specific assays:

- Antiviral : HIV-1 protease inhibition assay using fluorogenic substrates (e.g., RETROTEK® kit) .

- Antifungal : Broth microdilution (CLSI M27 protocol) against Aspergillus spp., with ergosterol biosynthesis analysis via GC-MS .

- Cytotoxicity : MTT assay on HEK293 cells to determine selectivity indices .

Critical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.